1-(azepan-1-yl)-2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one
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Overview
Description
1-(azepan-1-yl)-2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: This step might involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Attachment of the Azepane Ring: The azepane ring can be introduced through a nucleophilic substitution reaction involving an appropriate azepane derivative.
Final Coupling: The final step involves coupling the indole derivative with the azepane derivative under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects by binding to these targets and modulating their activity, leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 1-(azepan-1-yl)-2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one
- 1-(azepan-1-yl)-2-(3-{[(2-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one
Uniqueness
1-(azepan-1-yl)-2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[3-[(2-fluorophenyl)methylsulfanyl]indol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2OS/c24-20-11-5-3-9-18(20)17-28-22-15-26(21-12-6-4-10-19(21)22)16-23(27)25-13-7-1-2-8-14-25/h3-6,9-12,15H,1-2,7-8,13-14,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSTWKIYWXSIID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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